molecular formula C15H20BrNO4 B2373680 3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid CAS No. 2148569-62-2

3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid

Cat. No. B2373680
CAS RN: 2148569-62-2
M. Wt: 358.232
InChI Key: FQDKSWKOFNLPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a phenylalanine derivative . It is used for research purposes and is not sold to patients .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 344.20 . It appears as a solid, white to off-white in color . The compound is stable at -20°C for 3 years and at 4°C for 2 years . In DMSO, it has a solubility of 100 mg/mL .

Scientific Research Applications

Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis processes. For instance, in the synthesis of enantiomerically pure α-amino acids, such as (5S,6R)-4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one, demonstrating its role in stereoselective coupling and organometallic reactions (Williams et al., 2003).

Preparation of Pharmacophores

The compound has been synthesized via asymmetric hydrogenation of enamine esters, highlighting its use in creating specific pharmacophores, crucial for drug discovery (Kubryk & Hansen, 2006).

N-tert-Butoxycarbonylation of Amines

It plays a significant role in the N-tert-butoxycarbonylation of amines. This process is important for protecting amine groups during peptide synthesis, and the compound's efficiency in this role has been noted (Heydari et al., 2007).

Enantioselective Synthesis

The compound is used in the enantioselective synthesis of neuroexcitants, showcasing its utility in producing specific stereoisomers of bioactive molecules (Pajouhesh et al., 2000).

Synthesis of Unnatural Amino Acids

It has been used in the synthesis of unnatural amino acids, like 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, contributing to the study of bioactive compounds (Bakonyi et al., 2013).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4/c1-9(10-6-5-7-11(16)8-10)12(13(18)19)17-14(20)21-15(2,3)4/h5-9,12H,1-4H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDKSWKOFNLPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.